Benzamide, N-[[(3-nitrobenzoyl)oxy]methyl]-
Description
Benzamide, N-[[(3-nitrobenzoyl)oxy]methyl]-: is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid, where the carboxylic acid group is replaced by an amide group. This particular compound features a nitrobenzoyl group attached to the benzamide structure, making it a nitro-substituted benzamide.
Properties
CAS No. |
61652-85-5 |
|---|---|
Molecular Formula |
C15H12N2O5 |
Molecular Weight |
300.27 g/mol |
IUPAC Name |
benzamidomethyl 3-nitrobenzoate |
InChI |
InChI=1S/C15H12N2O5/c18-14(11-5-2-1-3-6-11)16-10-22-15(19)12-7-4-8-13(9-12)17(20)21/h1-9H,10H2,(H,16,18) |
InChI Key |
SCLOLUCMLSFARU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCOC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-[[(3-nitrobenzoyl)oxy]methyl]- typically involves the nitration of benzamide derivatives. One common method is the nitration of methyl benzoate, followed by hydrolysis to yield the desired product . Another approach involves the oxidative cleavage of 3-nitroacetophenone to the corresponding aryl carboxylic acid .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration reactions under controlled conditions to ensure safety and efficiency. The use of nitrating agents such as nitric acid and sulfuric acid is common in these processes.
Chemical Reactions Analysis
Types of Reactions: Benzamide, N-[[(3-nitrobenzoyl)oxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs incoming substituents to the meta position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Bromination with bromine and iron(III) bromide, nitration with nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of aminobenzamide derivatives.
Substitution: Formation of polysubstituted benzamides.
Scientific Research Applications
Chemistry: Benzamide, N-[[(3-nitrobenzoyl)oxy]methyl]- is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a model compound for understanding the behavior of nitro-substituted aromatic compounds in biological systems.
Medicine: Benzamide derivatives have been explored for their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of Benzamide, N-[[(3-nitrobenzoyl)oxy]methyl]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modification of proteins and enzymes, affecting their function and activity. The compound’s effects are mediated through pathways involving oxidative stress and redox reactions .
Comparison with Similar Compounds
3-Nitrobenzoic acid: A precursor to various nitrobenzamide derivatives.
3-Aminobenzamide: A reduction product of nitrobenzamide, used in similar applications.
N-ethyl-N-isopropyl-3-methyl-5-{[(2S)-2-(pyridin-4-ylamino)propyl]oxy}benzamide: A related compound with different substituents, used in drug development.
Uniqueness: Benzamide, N-[[(3-nitrobenzoyl)oxy]methyl]- is unique due to its specific nitro substitution, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
